molecular formula C13H18O6 B1149786 Benzyl beta-d-glucopyranoside CAS No. 124492-59-7

Benzyl beta-d-glucopyranoside

Cat. No. B1149786
M. Wt: 270.28
InChI Key:
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Description

Benzyl beta-D-glucopyranoside is a natural compound which can be isolated from Salix alba L . It is a beta-D-glucoside that is beta-D-glucopyranose in which the hydroxy group at position 1R is substituted by a benzyloxy group .


Synthesis Analysis

The synthesis of Benzyl beta-D-glucopyranoside involves direct β-glucosidation between benzyl alcohol and D-glucose using the immobilized β-glucosidase from almonds with the synthetic prepolymer ENTP-4000 . This process yields a benzyl β-D-glucoside .


Molecular Structure Analysis

The molecular formula of Benzyl beta-D-glucopyranoside is C13H18O6 . It has an average mass of 270.28 Da and a monoisotopic mass of 270.11034 Da .


Chemical Reactions Analysis

Benzyl beta-D-glucopyranoside is involved in various chemical reactions. For instance, it is used in the synthesis of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, which are potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors .


Physical And Chemical Properties Analysis

Benzyl beta-D-glucopyranoside has a molecular formula of C13H18O6 and a molecular weight of 270.28 . More detailed physical and chemical properties may require specific experimental conditions to determine.

Scientific Research Applications

  • Enzymatic Preparation : Benzyl β-D-glucopyranoside can be synthesized enzymatically. An enzyme-catalyzed direct reaction between D-glucose or cellobiose and benzyl alcohol, in the presence of minimal water, using β-glucosidase as a catalyst, is an efficient method for its preparation (Marek et al., 1989).

  • Building Block in Carbohydrate Chemistry : It serves as a building block in carbohydrate chemistry. An efficient synthesis method involving selective debenzylation-acetylation of perbenzylated beta-glucose is notable for its utility in this context (Lu et al., 2005).

  • Isolation from Natural Sources : Benzyl β-D-glucopyranoside can be isolated from natural sources like Gynostemma pentaphyllum. This isolation and its structural characterization expand the understanding of its presence in various genera (Ye, 2001).

  • Role in Aroma Precursors : In the context of aroma precursors, benzyl β-D-glucopyranoside plays a role in Jasminum sambac flowers. This understanding contributes to the knowledge of how certain scents are derived from plant sources (Inagaki et al., 1995).

  • Pharmaceutical Applications : It has potential applications in the pharmaceutical industry. For instance, the effects of benzyl β-D-glucopyranoside on adrenocorticotropic hormone (ACTH) and catecholamine levels in plasma were studied in experimental menopausal model rats, indicating its relevance in medicinal research (Ina et al., 2004).

Safety And Hazards

When handling Benzyl beta-D-glucopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCBYYBLTXYEV-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962864
Record name Benzyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl beta-d-glucopyranoside

CAS RN

4304-12-5
Record name Benzyl glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL .BETA.-D-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ILL1IJM8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

D-Mannose (30 g, 167 mmol) and acetyl chloride (13 mL, 167 mmol) was dissolved in benzyl alcohol (250 mL) and heated to 50° C. for 1 h. The resulting solution was concentrated by low pressure distillation. The resulting residue was purified by flash column chromatography (ethyl acetate/methanol, 9:1) and recrystallised from isopropanol/petrol to afford the title compound (29.34 g, 70%) as a white crystalline solid m.p. 126-127° C. [Lit 128-129° C.]; [α]D26+102.0 (c, 1.1 in MeOH); [Lit. [α]D18+73.1 (c, 1.4 in H2O)]; δH (400 MHz, CD3OD) 3.62 (1H, ddd, J4,5 9.5 Hz, J5,6 2.3 Hz, J5,6′ 5.5 Hz, H-5), 3.68 (1H, at, J9.3 Hz, H-4), 3.73-3.78 (2H, m, H-3, H-6), 3.85-3.88 (2H, m, H-2, H-6′), 4.75, 4.52 (2H, ABq, J11.6 Hz, CH2), 4.86 (1H, d, J1,2 1.8 Hz, H-1), 7.28-7.38 (5H, m, ArH).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Citations

For This Compound
50
Citations
PE Cheshev, EA Khatuntseva, T IuE… - Bioorganicheskaia …, 2004 - europepmc.org
… 2,3,6-tri-O-benzyl-beta-D-glucopyranoside, in 69% yield. The … )-2,3,6-tri-O-benzyl-beta-D- glucopyranoside, the selectively … )-2,3,6-tri-O-benzyl-beta-D-glucopyranoside in 85% yield. The …
Number of citations: 8 europepmc.org
K Song, HQ Wang, C Liu, J Kang, BM Li… - Zhongguo Zhong yao …, 2014 - europepmc.org
Twelve compounds were isolated from the herb of Chenopodium ambrosioides, and their structures were identified by spectroscopic methods as kaempferol-7-O-alpha-L-…
Number of citations: 12 europepmc.org
JB Liu, F Lin, J Lin, QX Zheng… - Journal of Hainan …, 2022 - search.ebscohost.com
… The “compound-target” network showed that 6-paradol, 6-shogaol, benzyl-beta-Dglucopyranoside, benzyl-alpha-D-fructofuranoside and liquiritigenin were core components. PPI …
Number of citations: 0 search.ebscohost.com
B Ma, J Ning, F Wang, H Zheng, L Han - … -Based Complementary and …, 2023 - hindawi.com
… and benzyl beta-D-glucopyranoside showed the best binding effects to the ESR1 target and VEGFA target, respectively. Te ESR1 gene encodes the estrogen receptor ERα. Studies …
Number of citations: 7 www.hindawi.com
EE LEE, A BRUZZI, E OBRIEN… - …, 1974 - ELSEVIER SCI LTD THE …
Number of citations: 3
X Yupeng, Z Yimin - CHEMISTRY-PEKING-, 2006 - CHINESE CHEMICAL SOCIETY
Number of citations: 0
K Iqbal, A Malik, A Mehmood… - JOURNAL OF …, 2004 - CHEM SOC PAKISTAN HEJ RES …
Number of citations: 5
H Ito, H Ishida, M Kiso - JOURNAL OF …, 2001 - … AVE, NEW YORK, NY 10016 USA
Number of citations: 0
H Ito, H Ishida, BE Collins… - …, 2003 - ELSEVIER SCI LTD THE …
Number of citations: 0
K Fukunaga, N Ikami, H Ishida… - JOURNAL OF …, 2002 - TAYLOR & FRANCIS INC 530 …
Number of citations: 0

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